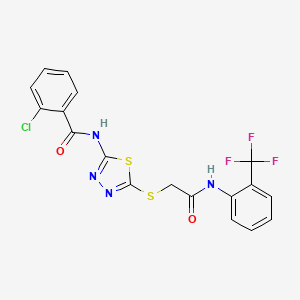

2-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O2S2/c19-12-7-3-1-5-10(12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-8-4-2-6-11(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWYFJHTXAABLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered interest due to its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiadiazole ring, which is crucial for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : Thiadiazoles may inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway .

- Cell Lines Tested : Studies have shown that related thiadiazole compounds exhibit cytotoxic effects against human leukemia (HL-60), melanoma (SK-MEL-1), and breast cancer cells (MDA-MB-231) .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes:

- In Vitro Studies : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentrations (MIC) : Some derivatives have MIC values in the low micromolar range, indicating potent antibacterial properties .

Research Findings and Case Studies

Recent studies have highlighted the promising biological activities of thiadiazole derivatives:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Scientific Research Applications

Overview

Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Studies

- Study on Thiadiazole Derivatives : A comprehensive review highlighted that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against human leukemia cells (HL-60 and U937), with mechanisms involving the induction of apoptosis and cell cycle arrest .

| Compound | Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivative | Leukemia (HL-60) | Apoptosis induction | High |

| 1,3,4-Thiadiazole Derivative | Melanoma (SK-MEL-1) | Cell cycle arrest | Moderate |

Overview

The compound has also been investigated for its potential as an antithrombotic agent. Thromboembolic disorders remain a significant health concern, necessitating the development of effective therapeutic agents.

Case Studies

- In Vivo Studies : In animal models, such as AV-shunt models in rats, the compound demonstrated significant antithrombotic effects following oral administration. The effective dose (ED50) was recorded at 5.0 mg/kg, showcasing its potential for clinical application .

| Study Type | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| In Vivo | Rat | 5.0 | Significant antithrombotic effect |

Pharmacokinetic Properties

The pharmacokinetic profile of the compound shows low clearance rates and moderate to high oral bioavailability ranging from 60% to 86%. These properties are advantageous for developing oral medications with sustained therapeutic effects.

Safety Considerations

While preliminary studies indicate promising efficacy, further investigations are necessary to assess long-term safety and potential side effects associated with chronic use.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiol-thiadiazole coupling and amide bond formation. A typical approach includes:

- Step 1 : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in triethylamine under reflux (4–6 hours) to form the thioether intermediate .

- Step 2 : Coupling the intermediate with 2-(trifluoromethyl)phenyl isocyanate in dry DMF at 60°C for 12 hours to form the urea linkage.

- Step 3 : Final amidation using 2-chlorobenzoyl chloride in the presence of K₂CO₃ as a base .

Key Optimization : Reaction progress should be monitored via TLC (chloroform:acetone, 3:1), and recrystallization from ethanol/pet-ether mixtures improves purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Structural validation requires a combination of techniques:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and confirms the thiadiazole-thioether-amide backbone. SCXRD parameters (e.g., R factor < 0.05) ensure accuracy .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~10.2 ppm (amide NH), δ ~7.5–8.5 ppm (aromatic protons), and δ ~4.3 ppm (methylene groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethanol-DMF mixtures (9:1) to remove unreacted starting materials .

- Column Chromatography : Silica gel with chloroform:methanol (95:5) eluent improves separation of byproducts (e.g., unreacted thiadiazole derivatives) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiadiazole-thioether moiety during synthesis?

- Methodological Answer :

- Steric Effects : Bulky substituents on the thiadiazole ring (e.g., trifluoromethyl groups) reduce nucleophilic attack at the sulfur atom, necessitating higher reaction temperatures (e.g., 80°C in DMF) .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring stabilize the amide intermediate, accelerating coupling reactions. DFT calculations (B3LYP/6-31G*) can predict charge distribution and guide reagent selection .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved for this compound?

- Methodological Answer :

- IR-NMR Discrepancies : For example, IR may show a carbonyl stretch at 1670 cm⁻¹, while NMR indicates hydrogen bonding. Use variable-temperature NMR to assess dynamic effects (e.g., amide proton exchange) .

- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond orders and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the crystal lattice) .

Q. What mechanistic insights explain the formation of byproducts during thiadiazole-thioether coupling?

- Methodological Answer :

- Competitive Pathways : Competing nucleophilic attack at the thiadiazole nitrogen (vs. sulfur) generates oxadiazole byproducts. LC-MS/MS can identify these intermediates .

- Catalytic Role of Bases : K₂CO₃ suppresses protonation of the thiol group, favoring thioether formation. In contrast, Et₃N may promote side reactions via SN2 pathways .

Q. How does the compound’s structure affect its in vitro biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the trifluoromethyl group with -Cl or -OCH₃ to assess electronic effects on target binding. Docking studies (e.g., AutoDock Vina) predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

- In Vitro Assays : Test inhibition of COX-1/COX-2 using colorimetric assays (e.g., Cayman Chemical Kit) to correlate substituents with selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.